![molecular formula C7H5BrN4O2 B13009517 4-Amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylicacid](/img/structure/B13009517.png)
4-Amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid is a heterocyclic compound that belongs to the pyrrolo[2,1-f][1,2,4]triazine family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of pyrrolo[2,1-f][1,2,4]triazine followed by amination and carboxylation reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance reaction efficiency and reduce production time.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
4-Amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity and stability.
Wirkmechanismus
The mechanism of action of 4-Amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
4-Amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid can be compared with other similar compounds, such as:
7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine: This compound shares a similar core structure but differs in functional groups, leading to different properties and applications.
Pyrrolo[2,1-f][1,2,4]triazine derivatives: Various derivatives of pyrrolo[2,1-f][1,2,4]triazine have been studied for their biological activities and potential therapeutic uses.
The uniqueness of 4-Amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid lies in its specific functional groups and the resulting chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C7H5BrN4O2 |
|---|---|
Molekulargewicht |
257.04 g/mol |
IUPAC-Name |
4-amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid |
InChI |
InChI=1S/C7H5BrN4O2/c8-3-1-4(7(13)14)12-5(3)6(9)10-2-11-12/h1-2H,(H,13,14)(H2,9,10,11) |
InChI-Schlüssel |
KSLHKHDKZCOLBV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N2C(=C1Br)C(=NC=N2)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


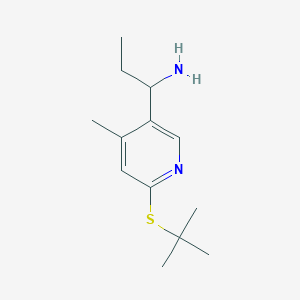
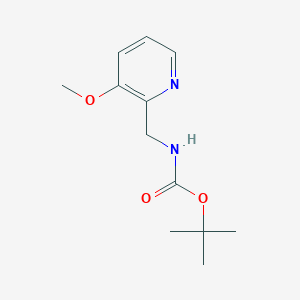
![Octahydro-1H-cyclopenta[b]pyridin-5-ol](/img/structure/B13009451.png)

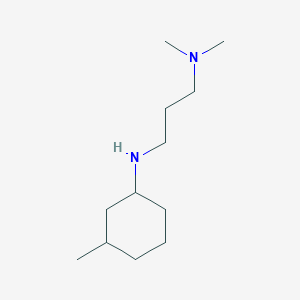
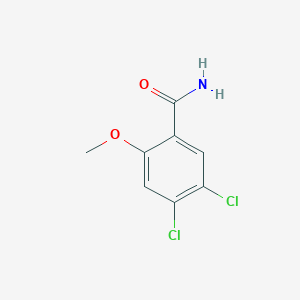

![tert-butyl (1S,2R,6R,7S,8R)-8-hydroxy-4-azatricyclo[5.2.1.02,6]decane-4-carboxylate](/img/structure/B13009491.png)
![(S)-7,7-Difluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13009496.png)

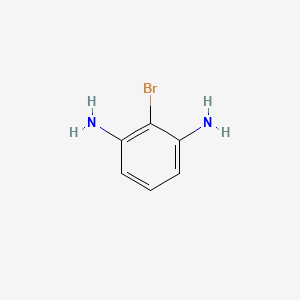
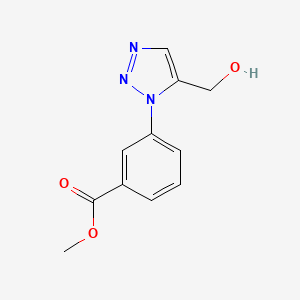
![7-methyl-3H,4H-pyrimido[4,5-d][1,3]diazine-4-thione](/img/structure/B13009515.png)

